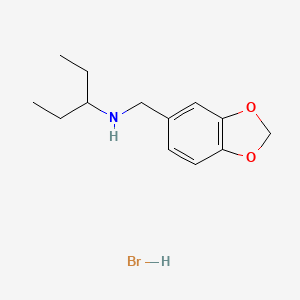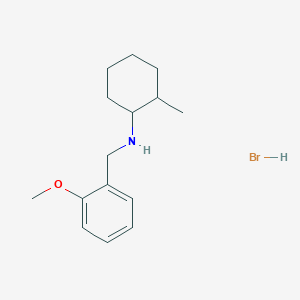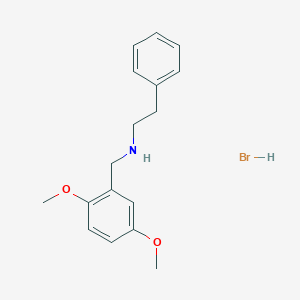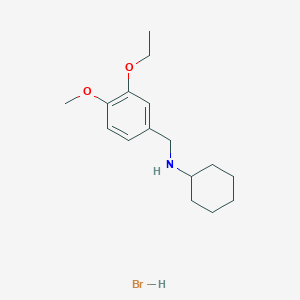
N-(2,3-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide (95%) is a synthetic compound that has been studied extensively in scientific research. It is a derivative of the neurotransmitter dopamine and has been used as a research tool to better understand the complex mechanisms of neurotransmission. This compound has been used in laboratory experiments to study the effects of dopamine on behavior, as well as to investigate the biochemical and physiological effects of dopamine on the brain. In
Wissenschaftliche Forschungsanwendungen
Neurochemical Pharmacology
Neurochemical Pharmacology of Psychoactive Substituted N‐benzylphenethylamines A study explored the pharmacology of various psychoactive substituted 2,5-dimethoxy‐N‐benzylphenethylamines, which are associated with abuse and toxicity. The research focused on their mechanisms of action, comparing them with hallucinogens and stimulants. It was found that these phenethylamines are very low potency and low efficacy agonists at the 5‐HT1A receptor but have very high affinity and full efficacy at 5‐HT2A and 5‐HT2C receptors, consistent with hallucinogenic activity (Eshleman et al., 2018).
Metabolism and Pharmacokinetics
In Vitro Metabolism of 25B-NBF The metabolic characteristics of 25B-NBF, a potent agonist of the 5-hydroxytryptamine receptor, were studied in human hepatocytes. The research aimed at aiding 25B-NBF abuse screening by investigating its metabolism and elimination properties. The study concluded that it's necessary to develop bioanalytical methods for the determination of not only 25B-NBF but also its metabolites in biological samples for the screening of 25B-NBF abuse (Ju-Hyun Kim et al., 2019).
Characterization of Hepatic Cytochrome P450 Enzymes The study focused on the metabolism of NBOMe compounds, which are potent serotonin 5-HT2A receptor agonists and have hallucinogenic effects. It aimed to determine the importance of different cytochrome P450 enzymes involved in the metabolism of 25I-NBOMe and 25I-NBOH. The research found that the major enzymes involved in the metabolism of these compounds were CYP3A4 and CYP2D6, respectively, and suggested that users of 25I-NBOMe might be subject to drug-drug interactions if taken with a strong CYP3A4 inhibitor (L. M. Nielsen et al., 2017).
Analytical Characterization
Analytical Characterization of Three Hallucinogenic N-(2-methoxy)benzyl Derivatives This study reported on the analytical properties of three hallucinogenic substances identified in blotter papers seized from the drug market. The substances, which are N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, were analyzed using various methods including GC-EI-MS and LC-ESI-QTOF-MS. The research provides a comprehensive analytical characterization of these compounds, helping to identify the active components unequivocally (D. Zuba & Karolina Sekuła, 2013).
Eigenschaften
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2.BrH/c1-20-16-5-3-4-14(17(16)21-2)12-19-11-10-13-6-8-15(18)9-7-13;/h3-9,19H,10-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFLKFFEFQSPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCC2=CC=C(C=C2)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

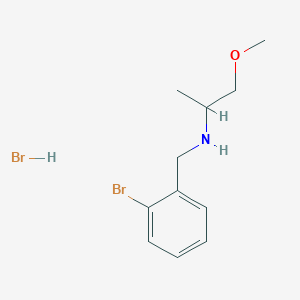

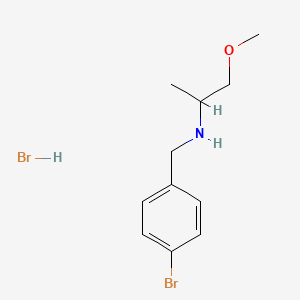
amine hydrobromide; 95%](/img/structure/B6351942.png)

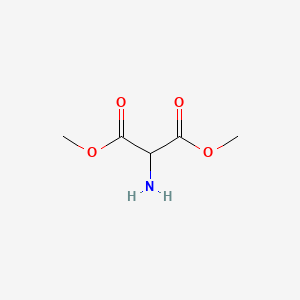
amine hydrobromide; 95%](/img/structure/B6351972.png)
